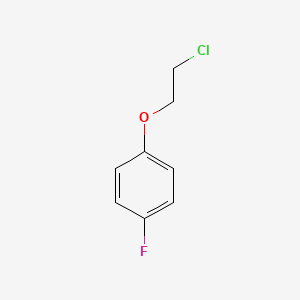

1-(2-Chloroethoxy)-4-fluorobenzene

Description

Significance of Fluorinated Ethers in Synthetic Chemistry

Fluorinated ethers represent a critical class of compounds in synthetic chemistry, prized for the unique properties conferred by the fluorine atom. alfa-chemistry.com The high electronegativity of fluorine can significantly alter the electronic environment of a molecule, influencing its reactivity, stability, and biological activity. beilstein-journals.org The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, a crucial factor in drug design. researchgate.net Furthermore, the presence of fluorine can increase the lipophilicity of a molecule, potentially improving its absorption and distribution in biological systems. beilstein-journals.org

Fluorinated ethers are utilized in a wide array of applications, from pharmaceuticals and agrochemicals to advanced materials. alfa-chemistry.combohrium.com In medicinal chemistry, they are integral to the development of drugs with improved efficacy and pharmacokinetic profiles. alfa-chemistry.com The controlled introduction of fluorine into a molecule, often through the use of fluorinated building blocks, allows for the fine-tuning of its properties. alfa-chemistry.com

Contextualization within Halogenated Aromatic Compound Research

Halogenated aromatic compounds are a broad class of chemicals that have been the subject of extensive research due to their diverse applications and environmental presence. science.govplos.org This category includes compounds with chlorine, bromine, or fluorine atoms attached to an aromatic ring system. science.gov Research in this area has historically focused on understanding their synthesis, reactivity, and environmental fate. elsevierpure.combohrium.com

Recent research trends in halogenated aromatic compounds have shifted towards the development of more selective and efficient synthetic methods, as well as the investigation of their potential as building blocks for functional materials and pharmaceuticals. science.gov The study of their environmental transformation and degradation pathways also remains a significant area of investigation. copernicus.org The presence of different halogens on the aromatic ring can lead to distinct chemical and physical properties, making them versatile tools in organic synthesis. wikipedia.org

Overview of Research Trajectories for Alkyl Halide and Aryl Ether Systems

The chemical system represented by 1-(2-Chloroethoxy)-4-fluorobenzene incorporates both an alkyl halide (the chloroethoxy group) and an aryl ether linkage. Research into these two functionalities provides a framework for understanding the reactivity of this compound.

Alkyl Halides: Alkyl halides are fundamental building blocks in organic synthesis, primarily utilized for their ability to undergo nucleophilic substitution and elimination reactions. allen.in The carbon-halogen bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. allen.in They are precursors to a wide range of organic compounds and are essential in the formation of organometallic reagents, such as Grignard reagents. allen.in

Aryl Ethers: Aryl ethers are generally stable compounds. numberanalytics.comsolubilityofthings.com The ether linkage can be cleaved under harsh acidic conditions. numberanalytics.comsolubilityofthings.com The aromatic ring of an aryl ether can undergo electrophilic aromatic substitution, allowing for further functionalization. fiveable.me The Williamson ether synthesis, which involves the reaction of an alkoxide with an aryl halide, is a common method for their preparation. fiveable.me

The combination of these two functionalities in a single molecule, as seen in this compound, offers multiple pathways for chemical transformation, making it a versatile intermediate for creating diverse molecular architectures.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| SMILES | C1=CC(=CC=C1OCCCl)F nih.gov |

| InChI | InChI=1S/C8H8ClFO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 nih.gov |

| InChIKey | PNXWJPITIBTSLJ-UHFFFAOYSA-N nih.gov |

| CAS Number | 64010-10-2 nih.govchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethoxy)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXWJPITIBTSLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Chloroethoxy 4 Fluorobenzene and Its Analogues

Strategies for Ether Linkage Formation via Nucleophilic Substitution

Phenolate (B1203915) Alkylation with Chloroethoxy Precursors

The Williamson ether synthesis is a classic and highly effective method for preparing asymmetrical ethers like 1-(2-Chloroethoxy)-4-fluorobenzene. masterorganicchemistry.com This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. masterorganicchemistry.com

In this specific synthesis, the process begins with the deprotonation of 4-fluorophenol (B42351) using a suitable base to form the 4-fluorophenoxide ion. This phenoxide is a potent nucleophile. The choice of base is critical and typically includes alkali metal hydroxides (like NaOH or KOH) or hydrides (like NaH) to ensure complete conversion to the phenoxide.

The subsequent step involves the alkylation of this phenoxide with a chloroethoxy precursor. A common and effective alkylating agent for this purpose is 1-bromo-2-chloroethane (B52838). The bromine atom is a better leaving group than chlorine, facilitating the SN2 reaction at the carbon attached to bromine, while leaving the chloro group intact on the ethyl chain.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the base while not interfering with the nucleophilic phenoxide.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Fluorophenol | 1-Bromo-2-chloroethane | K₂CO₃ / NaOH | Acetone / DMF | This compound |

This method is highly regioselective and generally provides good yields, making it a preferred route for industrial and laboratory-scale synthesis.

Conversion of Hydroxyl Groups to Chloride Functionalities

An alternative synthetic pathway to this compound involves forming the ether linkage first and then introducing the chloro functionality. This two-step approach begins with the reaction of 4-fluorophenol with 2-chloroethanol (B45725) under basic conditions to form the intermediate, 2-(4-fluorophenoxy)ethanol.

The critical step in this route is the subsequent conversion of the terminal hydroxyl group of the intermediate into a chloride. This transformation is a standard procedure in organic synthesis, often achieved using chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its reliability and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies product purification. google.comgoogle.com

The reaction is typically performed in the presence of a tertiary amine, like pyridine (B92270) or triethylamine, which acts as a catalyst and neutralizes the HCl generated during the reaction.

| Starting Material | Reagent | Conditions | Product |

| 2-(4-Fluorophenoxy)ethanol | Thionyl Chloride (SOCl₂) | Pyridine or inert solvent, 0°C to room temp. | This compound |

Other reagents capable of this conversion include phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), though thionyl chloride is often preferred for its milder conditions and cleaner reaction profile. sciencemadness.org

Innovations in Synthetic Route Design

Multi-Step vs. One-Pot Process Development

Traditional syntheses of this compound, as described above, are typically multi-step processes involving the isolation and purification of intermediates. While robust, these approaches can be time-consuming and may lead to material loss at each stage.

In contrast, one-pot synthesis is a strategy where reactants are subjected to successive chemical reactions in a single reactor, thereby avoiding the lengthy separation processes and purification of intermediate compounds. oaepublish.com For the synthesis of this compound, a hypothetical one-pot process could involve the reaction of 4-fluorophenol with an excess of a dihaloethane (like 1,2-dichloroethane) under phase-transfer catalysis conditions. A phase-transfer catalyst facilitates the movement of the phenoxide from the aqueous phase (where it is formed with a base like NaOH) to the organic phase containing the dihaloethane, allowing the reaction to proceed.

While potentially more efficient, developing a successful one-pot process requires careful optimization to manage competing reactions and ensure high selectivity for the desired product over potential byproducts, such as bis(4-fluorophenoxy)ethane.

| Process Type | Advantages | Disadvantages |

| Multi-Step | High purity of isolated intermediates; easier to optimize individual steps. | Time-consuming; potential for material loss at each step; higher solvent usage. |

| One-Pot | Increased efficiency; reduced reaction time; lower solvent and reagent consumption; less waste generation. illinoisstate.edu | Requires careful control of reaction conditions to avoid side reactions; optimization can be complex. |

Optimization through Continuous Flow Synthesis

Continuous flow chemistry has emerged as a powerful tool for process optimization and intensification. acs.org In a flow system, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for exothermic reactions. ox.ac.uk

The synthesis of this compound via phenolate alkylation is well-suited for adaptation to a continuous flow process. A solution of 4-fluorophenol and a base could be mixed in-line with a stream of the alkylating agent (e.g., 1-bromo-2-chloroethane) before entering a heated reactor coil. The short residence time required at elevated temperatures, made possible by the excellent heat exchange in microreactors, can significantly accelerate the reaction rate and improve throughput. acs.org This approach allows for scalable, on-demand production and can lead to higher yields and purity by minimizing the formation of degradation byproducts. technologynetworks.com

Application of Protecting Group Strategies for Controlled Transformations

When synthesizing more complex analogues of this compound that contain other reactive functional groups, protecting group strategies become essential. oup.com A protecting group is a chemical moiety that is temporarily introduced to mask a reactive site in a molecule, allowing a transformation to be carried out selectively at another position. highfine.com

For instance, if an analogue with a carboxylic acid group on the fluorobenzene (B45895) ring were desired, the acidic proton of the carboxyl group would interfere with the basic conditions required for the Williamson ether synthesis. Therefore, the carboxylic acid would first be protected, commonly as an ester (e.g., a methyl or ethyl ester). After the ether linkage is formed, the ester can be hydrolyzed under acidic or basic conditions to reveal the carboxylic acid, a process known as deprotection. uchicago.edu

Catalytic Approaches in Synthetic Pathways

Modern organic synthesis heavily relies on catalytic methods to enhance reaction efficiency, selectivity, and sustainability. The synthesis of this compound and its related structures benefits significantly from such advancements, particularly in the realms of phase-transfer catalysis, organocatalysis, and transition metal-catalyzed reactions.

Phase-Transfer Catalysis in Etherification Reactions

Phase-transfer catalysis (PTC) stands out as a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This methodology is particularly effective for the etherification of phenols, a key transformation in the synthesis of aryl ethers like this compound.

The fundamental principle of PTC in this context involves the use of a phase-transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport a phenoxide anion from the aqueous phase to the organic phase. In the organic phase, the "naked" and highly reactive phenoxide anion can then readily react with an alkylating agent.

Mechanism of Phase-Transfer Catalyzed Etherification of 4-Fluorophenol:

Deprotonation: 4-Fluorophenol is deprotonated by a base (e.g., NaOH, KOH) in the aqueous phase to form the 4-fluorophenoxide anion.

Ion-Pair Formation and Extraction: The phase-transfer catalyst cation (Q⁺) pairs with the 4-fluorophenoxide anion (ArO⁻) to form an ion-pair (Q⁺ArO⁻) at the interface of the two phases. This lipophilic ion-pair is then extracted into the organic phase.

Nucleophilic Substitution: In the organic phase, the 4-fluorophenoxide anion, being less solvated and more nucleophilic, reacts with the alkylating agent, 1-bromo-2-chloroethane or 1,2-dichloroethane, via an Sₙ2 reaction to form the desired product, this compound.

Catalyst Regeneration: The catalyst cation pairs with the leaving group anion (e.g., Br⁻) and returns to the aqueous phase, where it can repeat the catalytic cycle.

The efficiency of PTC in etherification reactions can be influenced by several factors, as detailed in the interactive table below.

| Factor | Influence on Reaction | Typical Conditions |

| Catalyst | The structure of the catalyst affects its lipophilicity and catalytic activity. Tetra-n-butylammonium bromide (TBAB) and tetra-n-butylammonium hydrogen sulfate (B86663) are commonly used. | 1-5 mol% |

| Solvent | A non-polar organic solvent is typically used to dissolve the alkylating agent and the product. | Toluene, chlorobenzene (B131634), or dichloromethane |

| Base | The concentration of the aqueous base influences the deprotonation of the phenol (B47542). | 20-50% aqueous NaOH or KOH |

| Temperature | Reaction rates generally increase with temperature, but side reactions can also be promoted. | 50-100 °C |

| Stirring Rate | Vigorous stirring is crucial to maximize the interfacial area between the two phases, thereby enhancing the reaction rate. | >300 rpm |

Organocatalytic and Transition Metal-Catalyzed Methods for Related Transformations

Beyond phase-transfer catalysis, the synthesis of aryl ethers, including fluorinated analogues, has been significantly advanced by the development of organocatalytic and transition metal-catalyzed methods. These approaches often offer milder reaction conditions, broader substrate scope, and higher functional group tolerance.

Organocatalytic Approaches: While less common for direct etherification of phenols with alkyl halides, organocatalysis has emerged in related C-O bond-forming reactions. For instance, diaryliodonium salts can be used to arylate alcohols and phenols under metal-free conditions, often promoted by a simple base. These methods provide a valuable alternative to transition metal-catalyzed processes, avoiding potential metal contamination in the final product.

Transition Metal-Catalyzed Methods:

Transition metal catalysis, particularly using copper and palladium, has revolutionized the synthesis of aryl ethers.

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a base at elevated temperatures. While traditional Ullmann conditions are often harsh, modern modifications using ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine have enabled the reaction to proceed under milder conditions.

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern aryl ether synthesis due to its remarkable efficiency and broad applicability. The reaction couples aryl halides or triflates with alcohols, including fluorinated alcohols, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich biarylphosphine ligands often providing the best results. A general catalytic cycle for the Buchwald-Hartwig C-O coupling is depicted below.

| Catalyst System | Aryl Halide/Triflate | Alcohol | Base |

| Pd(OAc)₂ / Biarylphosphine Ligand | Aryl Bromides, Chlorides, Triflates | Primary and Secondary Alcohols | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| CuI / Ligand (e.g., 1,10-phenanthroline) | Aryl Iodides, Bromides | Phenols, Primary Alcohols | K₂CO₃, Cs₂CO₃ |

Preparation of Related Fluorinated Benzene (B151609) Derivatives

The synthesis of analogues of this compound often involves the preparation of various functionalized fluorinated benzene derivatives. 4-Fluorophenol serves as a key starting material for many of these syntheses.

The preparation of 4-fluorophenol itself can be achieved through several methods, including the diazotization of 4-fluoroaniline (B128567) followed by hydrolysis (the Balz-Schiemann reaction) or the oxidation of 4-fluorophenylboronic acid.

Once 4-fluorophenol is obtained, a variety of derivatives can be synthesized through reactions targeting the hydroxyl group or the aromatic ring.

Etherification of Substituted 4-Fluorophenols: The etherification methods described in the previous sections can be applied to substituted 4-fluorophenols to generate a library of analogues with diverse functionalities. For example, reacting a substituted 4-fluorophenol with different haloalkanes under PTC or Buchwald-Hartwig conditions would yield a range of 1-(alkoxy)-4-fluorobenzene derivatives.

Functionalization of the Aromatic Ring: The aromatic ring of 4-fluorophenol or its ether derivatives can be further functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the hydroxyl/alkoxy group (ortho, para-directing) and the fluorine atom (ortho, para-directing and deactivating) will influence the regioselectivity of these reactions.

A summary of potential synthetic routes to related fluorinated benzene derivatives is presented in the table below.

| Starting Material | Reagents and Conditions | Product |

| 4-Fluorophenol | 1-Bromo-2-chloroethane, TBAB, NaOH(aq), Toluene | This compound |

| 4-Fluorophenol | Allyl bromide, K₂CO₃, Acetone | 1-(Allyloxy)-4-fluorobenzene |

| 4-Fluorophenol | HNO₃, H₂SO₄ | 4-Fluoro-2-nitrophenol |

| This compound | NaN₃, DMF | 1-(2-Azidoethoxy)-4-fluorobenzene |

These advanced synthetic methodologies provide a versatile toolkit for the preparation of this compound and a wide array of its analogues, enabling further exploration of their chemical and physical properties.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the chemical environment and connectivity of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides foundational information about the types and numbers of chemically distinct atoms. In ¹H NMR, the chemical shift, integration, and signal splitting (multiplicity) reveal the electronic environment, the relative number of protons, and the number of neighboring protons, respectively. For 1-(2-Chloroethoxy)-4-fluorobenzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the chloroethoxy group. The aromatic region typically displays complex multiplets due to coupling between the protons and the fluorine atom. The ethoxy protons are expected to appear as two triplets, arising from coupling with each other.

¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms and their chemical environment. libretexts.org The presence of electronegative atoms like fluorine, oxygen, and chlorine significantly influences the chemical shifts, generally causing a downfield shift for the attached carbons. libretexts.orgwiserpub.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), provide further clarity by showing correlations between coupled nuclei. rsc.org A ¹H-¹H COSY spectrum would display cross-peaks connecting the signals of the two coupled methylene (B1212753) (-CH₂-) groups in the chloroethoxy chain, definitively confirming their adjacency.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | Ar-H (ortho to -F) | ~7.05 | Multiplet |

| ¹H | Ar-H (ortho to -OCH₂) | ~6.95 | Multiplet |

| ¹H | -O-CH₂- | ~4.25 | Triplet |

| ¹H | -CH₂-Cl | ~3.85 | Triplet |

| ¹³C | C-F | ~157.5 (doublet, ¹JCF) | N/A |

| ¹³C | C-O | ~155.0 (doublet, ⁴JCF) | N/A |

| ¹³C | CH (ortho to -F) | ~116.5 (doublet, ²JCF) | N/A |

| ¹³C | CH (ortho to -OCH₂) | ~116.0 (doublet, ³JCF) | N/A |

| ¹³C | -O-CH₂- | ~68.0 | N/A |

| ¹³C | -CH₂-Cl | ~42.5 | N/A |

In research and industrial settings, chemical reactions rarely yield a single, pure product. NMR spectroscopy is a powerful tool for analyzing complex mixtures, such as reaction crude, to identify the desired product and any byproducts or unreacted starting materials. The unique set of signals for this compound serves as a distinct fingerprint. By comparing the NMR spectrum of a mixture to that of the pure standard, chemists can confirm its presence, assess its purity, and identify related impurities by analyzing their characteristic peaks. molaid.com For instance, the presence of starting materials like 4-fluorophenol (B42351) or 1-bromo-2-chloroethane (B52838) could be readily detected by their known, distinct NMR signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the vibrational motions of molecules. msu.edu When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, providing a unique spectral fingerprint. chemrxiv.org Raman spectroscopy provides complementary information by measuring the light scattered from a molecule when irradiated with a laser. researchgate.netuliege.be

Every organic molecule has a unique IR and Raman spectrum that can be used for identification, much like a human fingerprint. The spectrum is divided into the functional group region (4000-1400 cm⁻¹) and the fingerprint region (1400-400 cm⁻¹). Key functional groups in this compound give rise to characteristic absorption bands. These include the C-F stretch, aromatic C=C stretching, the ether C-O-C stretch, and the alkyl C-Cl stretch. tum.de The para-substitution on the benzene (B151609) ring also gives rise to a characteristic out-of-plane C-H bending vibration. uhcl.edu

Table 2: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2960-2850 | Aliphatic C-H Stretch | Medium |

| 1600, 1500 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1250-1220 | Aromatic C-F Stretch | Strong |

| 1240-1230 | Aryl-Alkyl Ether (Ar-O-C) Asymmetric Stretch | Strong |

| 1040-1020 | Aryl-Alkyl Ether (Ar-O-C) Symmetric Stretch | Medium |

| 840-810 | Para-disubstituted C-H Out-of-Plane Bend | Strong |

| 750-650 | Alkyl C-Cl Stretch | Strong |

Vibrational spectroscopy is also sensitive to the molecule's conformation and its interactions with its environment. researchgate.net For a flexible molecule like this compound, rotation around the C-O and C-C single bonds can lead to different conformers. These subtle structural differences can cause shifts in vibrational frequencies or the appearance of new bands. In solid-state analysis, changes in the spectra, particularly in the fingerprint region, can indicate specific crystal packing arrangements and intermolecular interactions, such as dipole-dipole forces or π-π stacking of the benzene rings. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. tutorchase.com For structural elucidation, a sample is ionized, causing the formation of a molecular ion (M⁺˙) whose m/z value corresponds to the molecular weight of the compound. nih.gov This molecular ion can then break apart into smaller, charged fragments. The pattern of these fragments is highly reproducible and characteristic of the molecule's structure. libretexts.org

For this compound (C₈H₈ClFO), the molecular weight is 174.60 g/mol . nih.gov The mass spectrum would show a molecular ion peak at m/z 174. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak (the M+2 peak) would be observed at m/z 176, with an intensity approximately one-third that of the M⁺˙ peak. This isotopic pattern is a clear indicator of the presence of one chlorine atom.

The fragmentation pattern provides a roadmap to the molecule's structure. Cleavage of the weakest bonds typically dominates the spectrum. For this compound, likely fragmentation pathways include cleavage at the ether bond and loss of the chloroethyl side chain.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 174/176 | [C₈H₈ClFO]⁺˙ | Molecular Ion (M⁺˙) |

| 111 | [C₆H₄FO]⁺ | Loss of ˙CH₂CH₂Cl |

| 95 | [C₆H₄F]⁺ | Cleavage of ether bond, loss of ˙OCH₂CH₂Cl |

| 63/65 | [C₂H₄Cl]⁺ | Cleavage of ether bond, charge retained on side chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The chromophore in this molecule is the substituted benzene ring. The presence of the fluoro and chloroethoxy substituents on the benzene ring influences the energy of these electronic transitions.

In aromatic compounds like benzene, the primary electronic transitions observed in the UV region are the π → π* transitions. The benzene ring exhibits characteristic absorption bands, which are modified by the presence of substituents. The fluorine atom, being an auxochrome, can cause a bathochromic (red) shift and a hyperchromic effect on the benzene absorption bands due to its electron-donating resonance effect and electron-withdrawing inductive effect. Similarly, the chloroethoxy group can also influence the absorption spectrum.

The photophysical properties of substituted chlorobenzenes and fluorobenzenes have been a subject of study, particularly in the context of photochemical reactions. For example, chlorobenzene (B131634) and fluorobenzene (B45895) have been reported to undergo photosubstitution reactions with amines upon irradiation. psu.edu The study of the electronic transitions through UV-Vis spectroscopy is crucial for understanding the mechanisms of such photochemical processes.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region (nm) |

| π → π | Substituted Benzene Ring | ~200-280 |

| n → σ | Chloroalkane moiety | <200 |

Note: The expected wavelength regions are estimations based on the analysis of similar compounds and general principles of UV-Vis spectroscopy. Actual experimental values may vary.

Integration of Spectroscopic Data with Computational Models

In the absence of experimental spectroscopic data, computational chemistry provides a powerful tool for predicting and understanding the electronic properties of molecules like this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the excited states of molecules and predicting their UV-Vis spectra. medium.commdpi.comfaccts.de

The process of predicting a UV-Vis spectrum using TD-DFT typically involves the following steps:

Geometry Optimization: The ground-state geometry of the molecule is optimized using a suitable DFT functional and basis set.

Excited State Calculation: Using the optimized geometry, a TD-DFT calculation is performed to determine the vertical excitation energies and oscillator strengths for a number of excited states. gaussian.com

Spectrum Simulation: The calculated excitation energies (often in eV) are converted to wavelengths (nm), and the oscillator strengths are used to simulate the intensity of the absorption bands, often by applying a Gaussian or Lorentzian broadening function to mimic the experimental spectrum. gaussian.com

Various DFT functionals, such as B3LYP and CAM-B3LYP, can be employed for these calculations, and the choice of functional can influence the accuracy of the predicted spectrum. chemrxiv.orgrsc.org Solvation effects can also be incorporated into the calculations using models like the Polarizable Continuum Model (PCM) to better represent the experimental conditions in a specific solvent. nih.gov

By integrating computational models with experimental data (when available) or with data from structurally related compounds, a more comprehensive understanding of the electronic structure and photophysical properties of this compound can be achieved. For instance, computational analysis can help assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π*, and visualize the molecular orbitals involved in these transitions.

Emerging Trends in Spectroscopic Data Analysis, including Artificial Intelligence Applications

The field of spectroscopic data analysis is undergoing a significant transformation with the advent of artificial intelligence (AI) and machine learning (ML). arxiv.orgresearchgate.net These advanced computational techniques are being increasingly applied to automate and enhance the interpretation of complex spectral data, including UV-Vis spectra.

For a compound like this compound, AI can be utilized in several ways:

Spectrum Prediction: Machine learning models, trained on large datasets of known molecular structures and their corresponding spectra, can predict the UV-Vis spectrum of a new compound with increasing accuracy. arxiv.org This can serve as a rapid and cost-effective alternative to experimental measurements or computationally intensive TD-DFT calculations.

Structure Elucidation: In an inverse approach, AI algorithms can be trained to predict the molecular structure or identify specific functional groups from a given spectrum. arxiv.org This is particularly useful in the analysis of unknown compounds or complex mixtures.

Data Enhancement: AI can be used for tasks such as noise reduction, baseline correction, and peak deconvolution in experimental spectra, leading to more accurate and reliable data for analysis.

The integration of AI with spectroscopy, often termed "Spectroscopy Machine Learning" (SpectraML), is a rapidly evolving field. arxiv.org As more high-quality spectroscopic data becomes available, the predictive power and applicability of AI models in chemical analysis are expected to grow significantly, offering new avenues for the characterization of compounds like this compound.

Computational Chemistry and Theoretical Investigations of 1 2 Chloroethoxy 4 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which properties like stability, reactivity, and spectroscopic characteristics can be derived researchgate.net.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. researchgate.net It is used to investigate the electronic structure of many-body systems, such as atoms and molecules, by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. researchgate.netmdpi.com DFT methods are widely applied to predict the geometric, electronic, and thermodynamic properties of molecules in both their ground and excited states. researchgate.netchemrxiv.org

For 1-(2-chloroethoxy)-4-fluorobenzene, DFT calculations would be instrumental in determining key electronic properties. These calculations can predict the molecule's optimized geometry, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally suggests higher chemical reactivity. researchgate.net In a study on similar chlorohydroquinone (B41787) compounds, DFT (specifically with the B3LYP functional) was used to show that a smaller energy gap correlates with lower stability and higher reactivity. researchgate.net Reactivity indices, such as electrophilicity and nucleophilicity, can also be derived from DFT calculations to provide a semiquantitative understanding of organic reactivity. mdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) is a powerful extension for studying the excited states of molecules, which is crucial for understanding their photochemical behavior and UV-visible spectra. rsc.org

Table 1: Representative DFT Functionals for Organic Molecule Analysis

| Functional Class | Example Functional | Typical Application |

|---|---|---|

| Hybrid GGA | B3LYP | General purpose for geometries and energies of organic molecules. researchgate.netmdpi.com |

| Meta-GGA Hybrid | M06-2X | Good for thermochemistry, kinetics, and non-covalent interactions. researchgate.net |

This table presents examples of DFT functionals commonly used in computational organic chemistry. The choice of functional can significantly impact the accuracy of the results.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. strath.ac.uk These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory (e.g., CCSD(T)), offer higher accuracy than standard DFT for many systems, albeit at a significantly greater computational expense. strath.ac.uknih.gov They are often considered the "gold standard" for calculating precise energies, reaction barriers, and weak intermolecular interactions. aablocks.com

For this compound, high-level ab initio calculations would provide benchmark data for its thermodynamic properties, such as its heat of formation. These methods are essential for obtaining highly accurate reaction energetics and for validating the results from more cost-effective DFT methods. For instance, the Wn and HEAT methodologies are composite ab initio schemes designed to achieve chemical accuracy (typically within 1 kcal/mol) for thermochemical data. aablocks.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. chemrxiv.orgmdpi.com By solving Newton's equations of motion, MD simulations can map the conformational landscape of a molecule, revealing its preferred shapes and the energy barriers between them. mdpi.com This is particularly important for flexible molecules like this compound, which possesses rotational freedom around its ether linkage and the C-C bond of the ethoxy chain.

MD simulations also provide a powerful means to investigate the effect of the environment, such as different solvents, on molecular conformation and behavior. mdpi.com The interactions between the solute and solvent molecules can significantly influence which conformations are most stable. For example, MD simulations of polymer-bonded explosives have been used to understand the interfacial interactions and mechanical properties influenced by different binder contents. nih.govmdpi.com Similarly, MD simulations of this compound in various solvents (e.g., water, acetonitrile, cyclohexane) would reveal how its structure and dynamics change in different chemical environments, which is crucial for understanding its reactivity in solution. mdpi.commdpi.com

Modeling Reaction Pathways and Transition States

A central goal of computational chemistry is to elucidate the detailed mechanisms of chemical reactions. This involves identifying the transition states—the highest energy points along the reaction coordinate—and calculating the energy barriers associated with them.

The activation energy, or reaction barrier, determines the rate of a chemical reaction. Computational methods, particularly DFT and high-level ab initio calculations, are used to compute the potential energy surface of a reaction. rsc.orgmdpi.com By locating the transition state structure and calculating its energy relative to the reactants, the activation barrier can be predicted. rsc.org

For reactions involving this compound, such as nucleophilic substitution, these calculations can predict how the reaction rate would be affected by different nucleophiles or reaction conditions. A computational study on SNAr reactions, for example, used the M11 DFT functional to predict reaction mechanisms and found it well-suited for this purpose. nih.gov Similarly, DFT calculations have been employed to determine that the energy of activation in the SNAr reactions of dinitrochlorobenzenes with aniline (B41778) is influenced by the nature of substituents on the benzene (B151609) ring. researchgate.net

Table 2: Common Computational Parameters for Reaction Mechanism Studies

| Parameter | Description | Relevance |

|---|---|---|

| Method/Functional | The level of theory used for energy calculations (e.g., B3LYP, M06-2X). | Determines the accuracy of the calculated energies. |

| Basis Set | The set of functions used to build molecular orbitals (e.g., 6-31+G*, cc-pVTZ). | A larger basis set provides more flexibility and generally higher accuracy. mdpi.com |

| Solvent Model | Implicit (e.g., PCM) or explicit solvent molecules. | Accounts for the effect of the solvent on reaction energetics. mdpi.com |

| Frequency Calculation | Used to confirm stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). | Essential for verifying the nature of calculated structures on the potential energy surface. |

This compound has two potential sites for nucleophilic substitution: the aromatic carbon bonded to fluorine and the aliphatic carbon bonded to chlorine. This allows for the investigation of different reaction mechanisms.

SNAr (Nucleophilic Aromatic Substitution): The fluorine atom on the electron-deficient benzene ring (due to fluorine's inductive effect) can be displaced by a nucleophile. The textbook mechanism for SNAr reactions is a two-step addition-elimination process via a stable Meisenheimer complex. researchgate.netnih.gov However, recent computational and experimental studies have provided evidence that many SNAr reactions, particularly with fluoride (B91410) as the leaving group, may proceed through a single, concerted step where bond formation and bond-breaking occur simultaneously. nih.govnih.gov Computational studies using DFT have been crucial in distinguishing between these stepwise and concerted pathways, showing that the mechanism can be influenced by the substrate, nucleophile, and solvent. strath.ac.uknih.gov For this compound, computational modeling would be essential to determine whether its reaction with a given nucleophile follows a concerted or stepwise SNAr pathway.

SN2 (Bimolecular Nucleophilic Substitution): The chloroethyl side chain provides a site for a classic SN2 reaction. Here, a nucleophile would attack the carbon atom attached to the chlorine, leading to the displacement of the chloride ion in a single, concerted step characterized by inversion of stereochemistry at the carbon center. researchgate.netnih.gov DFT calculations are routinely used to model the potential energy surface of SN2 reactions, including the pre-reaction complex, the trigonal bipyramidal transition state, and the post-reaction complex. mdpi.comnih.gov Studies have shown how the reaction barrier is influenced by the nucleophile, the leaving group, and the solvent polarity. mdpi.comnih.gov

By modeling these distinct pathways, computational chemistry can predict which reaction is more likely to occur under specific conditions and provide a detailed, atomistic view of the transformation.

Theoretical Prediction of Spectroscopic Signatures

While extensive experimental spectroscopic data for this compound may be limited in publicly accessible literature, modern computational chemistry provides powerful tools to predict its spectral characteristics with a high degree of accuracy. These theoretical predictions are invaluable for identifying unknown compounds, interpreting experimental data, and understanding the molecule's electronic structure. The primary methods for these predictions involve quantum mechanical calculations, most notably Density Functional Theory (DFT).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established computational task. mdpi.com Software packages like Gaussian can perform these calculations using the Gauge-Independent Atomic Orbital (GIAO) method, which is a common and reliable approach for predicting magnetic properties. mdpi.com Typically, a DFT functional such as B3LYP or ωB97X-D is combined with a basis set like 6-311++G(2d,p) to first optimize the molecule's geometry and then calculate the NMR shielding tensors. mdpi.com These calculated values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For halogenated aromatic systems, careful selection of the functional and basis set is crucial for obtaining results that correlate well with experimental data. acs.orgresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the molecule's vibrational frequencies. nih.gov A frequency analysis calculation, typically performed using DFT methods after a geometry optimization, yields the normal modes of vibration and their corresponding intensities. gaussian.comritme.com These calculations can predict the positions of key absorption bands, such as the C-H stretching of the aromatic ring, the C-F stretching, the C-O-C ether linkage vibrations, and the C-Cl stretching of the ethyl chain. Comparing the predicted spectrum with an experimental one can confirm the compound's identity and aid in the assignment of specific spectral peaks to molecular motions. spectroscopyonline.comrsc.org For complex molecules, computational analysis helps to disentangle overlapping peaks and understand how different functional groups influence the vibrational modes. researchgate.net

Mass Spectrometry (MS): Predicting a molecule's mass fragmentation pattern is significantly more challenging than predicting NMR or IR spectra due to the complex, high-energy processes involved in electron ionization. acs.orgmdpi.com However, general fragmentation rules and computational analysis can provide insight into the expected mass spectrum. For an aromatic ether like this compound, the molecular ion peak is expected to be prominent due to the stability of the benzene ring. whitman.edu Key fragmentation pathways would likely involve cleavage at the bonds beta to the aromatic ring, as well as cleavage at the C-O and C-Cl bonds. whitman.edu Advanced computational tools can model fragmentation cascades to help interpret the spectrum, but this remains an area of active research. researchgate.netdb-thueringen.de

Chemoinformatics and Computational Design of Derivatives

Chemoinformatics provides a framework for organizing and analyzing chemical information, which is fundamental for the rational design of new molecules. nih.govigi-global.com By calculating a variety of molecular descriptors for this compound, a baseline profile can be established for use in designing novel derivatives with tailored properties. ingentaconnect.comlongdom.org

Chemoinformatic Profile: A number of key molecular descriptors for this compound have been computationally determined. These values provide a quantitative representation of the molecule's physicochemical properties.

| Descriptor | Value |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol |

| Monoisotopic Mass | 174.0247707 Da |

| XLogP3-AA (Lipophilicity) | 2.6 |

| Topological Polar Surface Area | 9.2 Ų |

| Heavy Atom Count | 11 |

| Rotatable Bond Count | 3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| IUPAC Name | This compound |

| SMILES | C1=CC(=CC=C1OCCCl)F |

| Data sourced from PubChem CID 12685616. |

Computational Design of Derivatives: The process of designing novel derivatives of this compound is a multi-step computational workflow aimed at exploring chemical space to identify compounds with improved or novel functionalities. openmedicinalchemistryjournal.comtandfonline.com This approach, often part of a computer-aided drug design (CADD) strategy, leverages the chemoinformatic profile as a starting point. nih.govbeilstein-journals.org

The design process typically involves:

Scaffold Modification: The structure of this compound serves as the initial scaffold. Modifications are introduced in silico using molecular modeling software such as Schrödinger's Maestro or GaussView. schrodinger.comnih.gov These changes could include altering the length of the ethoxy chain, substituting the chlorine or fluorine atoms with other halogens or functional groups, or changing the substitution pattern on the benzene ring.

Virtual Screening: A library of virtual derivatives is created. openmedicinalchemistryjournal.com These hypothetical compounds are then subjected to computational screening to predict their properties. This can involve calculating the same chemoinformatic descriptors as for the parent molecule to assess properties like lipophilicity and polarity. longdom.org

Property Prediction and Optimization: If a biological target is known, techniques like molecular docking can be used to predict the binding affinity of the derivatives to the target's active site. researchgate.netmdpi.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with predicted activity or other desired properties. mdpi.com This allows researchers to prioritize a smaller, more promising set of derivatives for actual chemical synthesis and experimental testing, thereby saving significant time and resources. beilstein-journals.org

Future Research Directions and Emerging Methodologies

Sustainable and Green Synthesis Approaches for Derivatives

The synthesis of aryl ethers, the structural class to which 1-(2-Chloroethoxy)-4-fluorobenzene belongs, is undergoing a significant transformation towards more environmentally benign methods. Traditional approaches like the Williamson ether synthesis often rely on harsh conditions and stoichiometric reagents. Future research will focus on greener alternatives for synthesizing derivatives from this compound.

Key areas of development include:

Catalytic Systems: The development of catalytic versions of the Williamson ether synthesis (CWES) allows for the use of weaker alkylating agents and reduces salt waste. Research into novel, highly efficient copper-catalyzed systems for C-O bond formation is ongoing, aiming for reactions in greener solvents like water.

Alternative Energy Sources: Microwave irradiation and concentrated solar radiation are being explored as energy sources to accelerate reactions, reduce energy consumption, and often enable solvent-free conditions. This approach not only aligns with green chemistry principles but can also lead to higher yields in shorter reaction times.

Benign Solvents and Reagents: A major push is to replace traditional organic solvents with more sustainable options like water, polyethylene (B3416737) glycol (PEG), or even conduct reactions under solvent-free conditions. The use of biodegradable catalysts, such as those derived from natural sources like lemon juice, represents a novel and eco-friendly strategy.

| Green Synthesis Strategy | Key Advantages | Relevant Research Focus |

|---|---|---|

| Catalytic Williamson Ether Synthesis (CWES) | Reduces waste, uses weaker alkylating agents, homogeneous catalysis possible. | High-temperature catalytic processes for industrial-scale alkyl aryl ether production. |

| Copper-Catalyzed Hydroxylation/Etherification | Enables synthesis in neat water, excellent selectivity, good functional group tolerance. | One-pot tandem reactions for direct conversion of aryl halides to alkyl aryl ethers. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for solvent-free conditions. | Tandem synthesis of complex alkyl aryl ethers under solvent-free conditions on solid bases. |

| Solar Radiation-Induced Reactions | Utilizes renewable energy, eco-friendly. | Use of natural, biodegradable catalysts for organic transformations. |

Exploration of Novel Catalytic Transformations Involving the Compound

The structure of this compound contains two key sites for catalytic modification: the C-F bond on the aromatic ring and the C-Cl bond on the ethoxy side-chain. Future research will undoubtedly focus on developing novel catalytic methods to selectively functionalize these positions.

C-F Bond Activation: The activation and functionalization of traditionally inert C-F bonds is a major frontier in catalysis. Research into transition-metal catalysts, particularly those based on nickel, palladium, and rhodium, has shown promise for the selective hydrodefluorination (HDF) or cross-coupling of fluoroaromatics. This could allow for the transformation of the fluorobenzene (B45895) moiety into other functional groups. Iron-catalyzed cross-coupling reactions also offer a more sustainable alternative for modifying polyfluorinated aromatics.

C-O Ether Bond Cleavage/Formation: While the synthesis of the ether bond is crucial, its selective cleavage also offers synthetic utility. Furthermore, developing new catalysts for the formation of hindered ethers, which can be challenging via traditional methods, is an active area. Photoinduced O-H bond insertions represent a modern approach to this problem.

Cross-Coupling Reactions: The chloroethoxy group can serve as a handle for various cross-coupling reactions. Nickel-catalyzed cross-coupling of alkyl ethers with Grignard reagents can proceed stereospecifically, offering a pathway to chiral derivatives. Palladium-catalyzed systems are effective for coupling aryl halides, suggesting that the fluorobenzene ring could be functionalized via Suzuki or other cross-coupling reactions. The development of catalysts with high tolerance for the various functional groups present in derivatives is a key objective.

| Catalytic Transformation | Target Bond/Moiety | Catalyst/Methodology | Potential Application |

|---|---|---|---|

| C-F Bond Activation | Aryl C-F | Ni, Pd, Rh, or Fe complexes. | Selective hydrodefluorination or cross-coupling at the fluorine position. |

| Suzuki Coupling | Aryl C-F | Palladium complexes. | Formation of C-C bonds by replacing the fluorine atom. |

| Cross-Coupling of Alkyl Ethers | Alkyl C-Cl | Nickel catalysts with Grignard reagents. | Stereospecific synthesis of chiral diarylethanes. |

| Formation of Hindered Ethers | C-O Ether | Photoinduced O-H insertions. | Synthesis of sterically demanding derivatives. |

Leveraging Machine Learning and Artificial Intelligence for Synthetic Route Discovery and Optimization

The era of Industry 4.0 is bringing artificial intelligence (AI) and machine learning (ML) to the forefront of chemical synthesis. These computational tools are revolutionizing how chemists design synthetic pathways and optimize reaction conditions, a trend that will significantly impact research on this compound and its derivatives.

Retrosynthetic Analysis: AI-powered platforms can perform complex retrosynthetic analysis, proposing multiple synthetic routes to a target derivative that a human chemist might overlook. These tools learn from vast databases of chemical reactions to suggest plausible disconnections and starting materials.

Reaction Prediction and Optimization: Machine learning models can predict the outcome of a reaction, including potential yields and side products, with increasing accuracy. This predictive power allows for the in silico screening of numerous reaction parameters (e.g., catalyst, solvent, temperature), saving significant time and resources compared to traditional trial-and-error experimentation. For a molecule like this compound, ML models can predict the regioselectivity of electrophilic aromatic substitutions on the benzene (B151609) ring.

Automated Synthesis: The integration of AI with

Q & A

Q. What are the standard synthetic routes for 1-(2-Chloroethoxy)-4-fluorobenzene, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-fluorophenol with 1,2-dichloroethane in the presence of a base (e.g., triethylamine) and a catalyst (e.g., potassium iodide) in a polar aprotic solvent like DMF at elevated temperatures (80–100°C) . Optimization considerations include:

- Solvent choice : DMF enhances nucleophilicity but may require rigorous drying.

- Catalyst : KI facilitates halide displacement by generating a more reactive intermediate.

- Reaction time/temperature : Extended heating (6–12 hours) improves yield but risks decomposition.

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, vapor-resistant respirators, and safety goggles to prevent skin/eye contact and inhalation .

- Engineering controls : Use fume hoods or closed systems to minimize vapor exposure .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at ≤4°C to prevent degradation .

Q. Which analytical techniques are recommended for purity and structural verification?

- Gas Chromatography (GC) : Quantifies purity (>95% by GC) and detects volatile impurities .

- NMR Spectroscopy : ¹H/¹³C NMR confirms the chloroethoxy and fluorobenzene moieties (e.g., δ ~4.5 ppm for -OCH₂CH₂Cl) .

- Mass Spectrometry (MS) : Validates molecular weight (MW 188.62 g/mol) via ESI-MS or EI-MS .

Advanced Research Questions

Q. How can reaction yields be improved in large-scale syntheses of this compound?

Advanced optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves energy efficiency.

- Phase-transfer catalysis : Enhances interfacial reactivity in biphasic systems (e.g., H₂O/toluene with tetrabutylammonium bromide) .

- In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation to adjust conditions dynamically.

Q. What are the stability profiles of this compound under varying storage conditions?

- Thermal stability : Decomposes above 150°C, releasing toxic fumes (e.g., HCl, fluorinated byproducts) .

- Light sensitivity : UV exposure accelerates degradation; amber glass containers are recommended.

- Moisture sensitivity : Hydrolysis of the chloroethoxy group occurs in humid environments, necessitating desiccants .

Q. How is this compound utilized as an intermediate in pharmaceutical syntheses?

It serves as a key building block in:

Q. How should researchers resolve contradictions in reported physicochemical properties?

- Cross-validation : Compare data from NIST, PubChem, and peer-reviewed studies to identify outliers .

- Experimental replication : Reproduce synthesis and characterization under controlled conditions.

- Computational modeling : DFT calculations (e.g., Gaussian) predict spectral data and reactivity trends .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.